N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide
Description
N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide (commonly referred to as PK11195) is a high-affinity ligand for the translocator protein (TSPO), an 18-kDa protein located on the outer mitochondrial membrane. TSPO is implicated in neuroinflammatory processes and is a biomarker for activated microglia in neurodegenerative diseases such as Alzheimer’s disease and schizophrenia .
Properties
Molecular Formula |
C20H19ClN2O |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24)/t13-/m1/s1 |
InChI Key |
XXSIYNJKCPZOFQ-CYBMUJFWSA-N |
Isomeric SMILES |
CC[C@@H](C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Butan-2-yl Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide is its potential as an anticancer agent. Research indicates that compounds with isoquinoline structures often exhibit promising antitumor activities.
Case Study: Antitumor Efficacy
A study conducted by the National Cancer Institute (NCI) evaluated this compound against a panel of cancer cell lines. The results showed significant inhibition of cell growth, with an average GI50 value indicating effective cytotoxicity. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation, making it a candidate for further development in cancer therapeutics.
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| COLO 205 | 15.72 | 50.68 |
| HCT116 | 12.53 | 45.00 |
Neuroprotective Effects
Recent studies have also explored the neuroprotective properties of isoquinoline derivatives, including this compound. These compounds have shown promise in models of neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Synthesis and Structural Modifications
The synthesis of this compound has been achieved through various methods, often involving the reaction of isoquinoline derivatives with appropriate acylating agents.
Synthetic Pathway
The synthetic route typically includes:
- Formation of the isoquinoline core.
- Introduction of the butan-2-yl side chain.
- Chlorination at the phenyl ring.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting that it could be developed into a viable pharmaceutical agent.
| Parameter | Value |
|---|---|
| Solubility | High |
| Bioavailability | Moderate |
| Half-life | 4 hours |
Mechanism of Action
The mechanism of action of N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar TSPO Ligands
Structural and Functional Comparisons
The following table summarizes critical parameters of PK11195 and key analogues:
Key Research Findings
a. PK11195 vs. DPA-714
In a rat model of acute neuroinflammation, [¹⁸F]DPA-714 demonstrated 3-fold higher specific binding than [¹¹C]PK11195, attributed to its lower nonspecific uptake and higher lipophilicity (logP = 2.9 vs. 2.4 for PK11195) . DPA-714’s ¹⁸F label also allows longer imaging windows (110-minute half-life vs. 20 minutes for ¹¹C), enhancing practicality in clinical settings .
b. PK11195 vs. DAA1106
[¹¹C]DAA1106 exhibits a 17-fold higher TSPO affinity (Ki = 0.28 nM) compared to PK11195 (Ki = 4.7 nM) but shows variable binding across species due to TSPO polymorphism . This limits its utility in human studies without prior genetic screening .
c. PK11195 vs. Second-Generation Fluorinated Ligands
[¹⁸F]FEMPA and [¹⁸F]FEDAA1106 exhibit subnanomolar Ki values (<1 nM), outperforming PK11195 in vitro .
Limitations and Controversies
- PK11195’s variability : Conflicting clinical results, such as inconsistent correlation between PET signal and disease severity in Alzheimer’s patients, highlight its reliability issues .
- Species-specific binding : Compounds like DAA1106 and PBR28 require genetic stratification in humans due to TSPO polymorphism (e.g., Ala147Thr variant) .
Biological Activity
N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C21H21ClN2O
- Molecular Weight : 364.86 g/mol
- IUPAC Name : this compound
This structure suggests potential interactions with biological targets, particularly in relation to its isoquinoline core, which is known for various pharmacological effects.
Research indicates that this compound may interact with specific receptors or enzymes, influencing various biological pathways. Notably, isoquinoline derivatives have been studied for their roles in:
- Anticancer Activity : Some studies suggest that isoquinoline compounds can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
- Neuroprotective Effects : Isoquinolines are also recognized for their neuroprotective properties, potentially through antioxidant mechanisms and modulation of neurotransmitter systems.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound. Key findings include:
In Vivo Studies
In vivo studies further elucidate the pharmacodynamics of this compound:
Case Study 1: Anticancer Activity
In a controlled study involving human cancer cell lines, this compound was shown to exhibit dose-dependent cytotoxicity. The IC50 values ranged from 15 µM to 30 µM across different cell types, indicating its potential as an anticancer agent.
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of this compound demonstrated that it significantly reduced oxidative stress markers in a rat model of Alzheimer’s disease. Behavioral assessments indicated improved memory retention in treated animals compared to controls, suggesting therapeutic potential for neurodegenerative disorders.
Q & A
Q. What are the established synthetic routes for N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide, and how is its radiochemical purity ensured?
The compound is synthesized via palladium-mediated carbonylation using [11C]carbon monoxide, 1-(2-chlorophenyl)isoquinolin-3-yl triflate, and amines. Radiochemical yields range from 10–55% with high specific radioactivity (200–900 GBq/µmol) and purity >98%. High-performance liquid chromatography (HPLC) with a COSMOSIL 5C18-AR-II column (acetonitrile:water mobile phase) is used to validate purity .
Q. How is this compound utilized in PET imaging for neuroinflammation studies?
As a TSPO (18-kDa translocator protein) ligand, it binds to activated microglia and macrophages. Its 11C-labeled form ([11C]PK11195) is a prototypical radiotracer for detecting neuroinflammation in Alzheimer’s disease, schizophrenia, and brain injury. However, limitations include low specific-to-nonspecific uptake ratios and high lipophilicity, which can increase background noise .
Q. What are the primary pharmacological targets and applications of this compound?
It selectively targets TSPO, a biomarker overexpressed in activated immune cells. Applications include PET imaging of neuroinflammatory conditions (e.g., Alzheimer’s, multiple sclerosis) and peripheral inflammation (e.g., rheumatoid arthritis). Its use in schizophrenia research is emerging but understudied .
Advanced Research Questions
Q. How do contradictory findings in PET imaging studies using this compound arise, and how can they be addressed methodologically?
Discrepancies stem from low brain uptake (~0.1% injected dose/g) and high plasma protein binding, leading to variability in signal specificity. Solutions include:
Q. What experimental design considerations are critical for optimizing in vivo biodistribution studies?
Key factors include:
- Radiolabeling stability : Ensure >98% radiochemical purity via HPLC .
- Dose calibration : Use 3.75 GBq [11C]CO for synthesis to achieve sufficient activity (0.57 GBq post-purification) .
- Kinetic modeling : Apply compartmental models to account for nonspecific binding in tissues with high lipid content .
Q. How does the stereochemistry of the butan-2-yl group influence TSPO binding affinity?
The (R)-enantiomer (PK11195) exhibits higher TSPO affinity than the (S)-form due to optimal hydrophobic interactions with the receptor’s ligand-binding pocket. This stereospecificity is critical for minimizing off-target binding in PET studies .
Data Analysis and Validation
Q. What statistical approaches are recommended for resolving conflicting neuroinflammation data in schizophrenia studies?
Use multivariate regression to control for confounding variables (e.g., disease stage, medication effects). Complement PET data with postmortem TSPO expression assays or CSF cytokine profiling to validate neuroinflammatory activity .
Q. How can researchers mitigate the impact of genetic TSPO polymorphisms on tracer binding variability?
Screen participants for the TSPO rs6971 polymorphism, which alters binding affinity. Stratify data by genotype (high-affinity vs. mixed-affinity binders) or exclude mixed-affinity subjects to reduce heterogeneity .
Methodological Innovations
Q. What advancements in radiolabeling techniques could improve the compound’s utility in longitudinal studies?
Substituting 11C with 18F (e.g., 18F-PK11195) would extend half-life (109.8 min vs. 20.4 min for 11C), enabling longer imaging sessions and delayed pharmacokinetic analyses .
Q. How can machine learning enhance the interpretation of PET imaging data with this compound?
Train convolutional neural networks (CNNs) to differentiate specific TSPO binding from noise using co-registered MRI/PET datasets. This improves quantification accuracy in regions with low signal-to-noise ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
